

3-Iodo-4,5-dimethoxybenzaldehyde CAS number

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Compound of Interest

Compound Name: 3-Iodo-4,5-dimethoxybenzaldehyde

Cat. No.: B1587035

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An In-Depth Technical Guide to **3-Iodo-4,5-dimethoxybenzaldehyde** (CAS: 32024-15-0) for Advanced Chemical Synthesis

Introduction

3-Iodo-4,5-dimethoxybenzaldehyde, registered under CAS number 32024-15-0, is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.^[1] Its strategic combination of an aldehyde group, two methoxy substituents, and a reactive iodine atom makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers, chemists, and professionals in drug development. The presence of the iodo group is particularly significant, as it opens avenues for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments to probe structure-activity relationships in drug discovery.^[2]

Physicochemical Properties and Identifiers

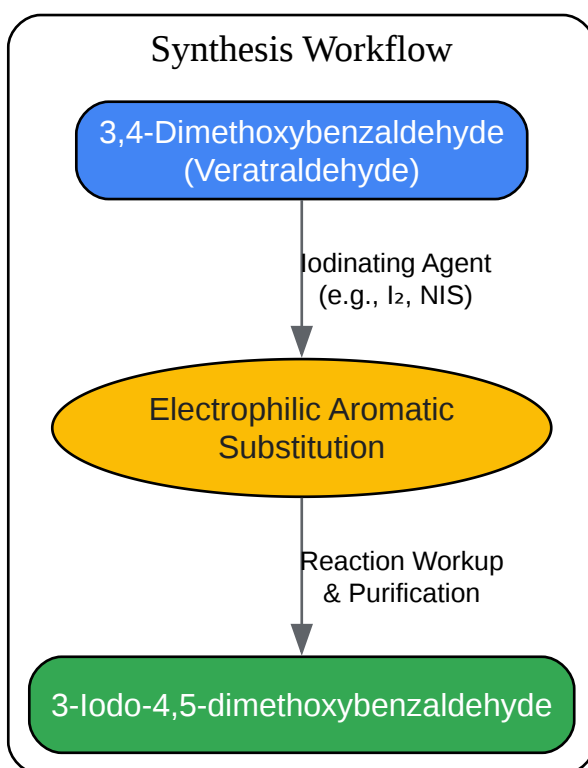
The fundamental characteristics of **3-Iodo-4,5-dimethoxybenzaldehyde** are summarized below. This data is essential for its identification, handling, and use in quantitative experimental design.

Property	Value	Reference
CAS Number	32024-15-0	[1][3]
Molecular Formula	C ₉ H ₉ IO ₃	[1][3]
Molecular Weight	292.07 g/mol	[1][3]
IUPAC Name	3-iodo-4,5-dimethoxybenzaldehyde	[1]
SMILES String	<chem>COc1cc(C=O)cc(I)c1OC</chem>	[1]
InChI Key	MVPNBXPAUYYZAF-UHFFFAOYSA-N	[1]
Melting Point	68-72 °C	[3]
Appearance	Solid	[4]

Synthesis and Mechanism

3-Iodo-4,5-dimethoxybenzaldehyde is typically synthesized from commercially available precursors. A common route involves the selective iodination of 3,4-dimethoxybenzaldehyde (veratraldehyde) or begins with a more fundamental precursor like 3,4-dihydroxy-5-iodobenzaldehyde, followed by methylation.[5] The iodination of the electron-rich aromatic ring is an electrophilic aromatic substitution reaction, where an iodinating agent is used to install the iodine atom at the position ortho to one methoxy group and para to the other, guided by the directing effects of these activating groups.

The diagram below illustrates a generalized synthetic workflow for the preparation of substituted benzaldehydes, highlighting the key transformations.



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Caption: Generalized workflow for the synthesis of **3-Iodo-4,5-dimethoxybenzaldehyde**.

Core Applications in Research and Drug Development

The true value of **3-Iodo-4,5-dimethoxybenzaldehyde** lies in its application as a versatile building block for high-value organic molecules.^[2] The aldehyde function provides a handle for classic transformations such as reductive amination, Wittig reactions, and oxidations, while the iodo-substituent is a prime functional group for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

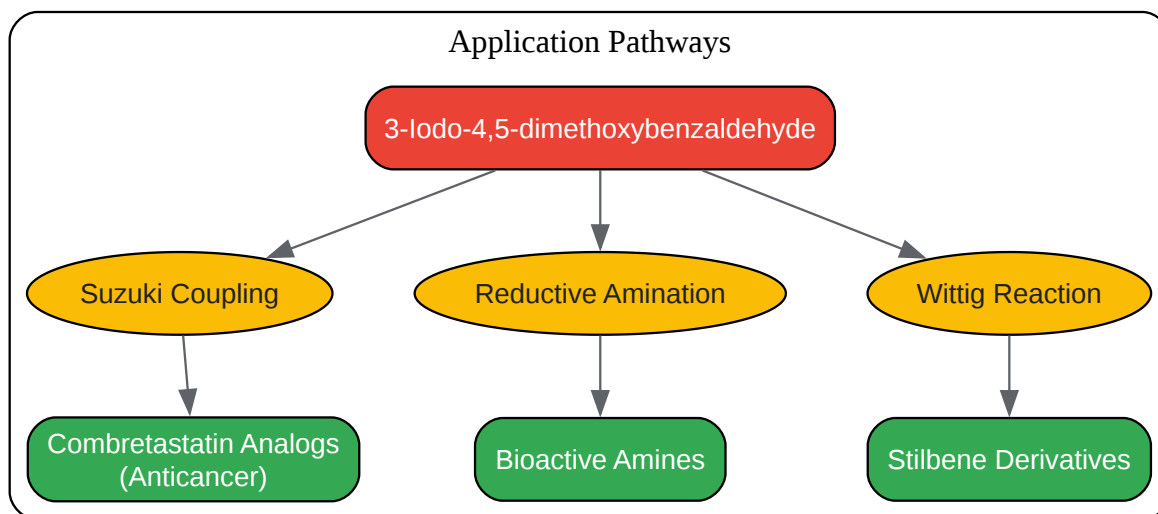
1. **Synthesis of Combretastatin Analogs:** This compound is a key precursor for synthesizing analogs of combretastatin, a class of natural products known for their potent tubulin polymerization inhibition activity.^[2] The 3-iodo-4,5-dimethoxyphenyl moiety represents one of the aromatic rings of the combretastatin scaffold. The iodine atom allows for coupling with

another aromatic ring (often via a boronic acid in a Suzuki reaction) to construct the characteristic stilbene or related bi-aryl core of these anticancer agents.[2]

2. Precursor to Chloropeptins: It has been utilized in the total synthesis of chloropeptin I and chloropeptin II, which are complex cyclic depsipeptides with antibiotic properties.

3. Versatile Intermediate in Bioactive Molecule Synthesis: Drawing parallels from similarly structured compounds like 3,4,5-trimethoxybenzaldehyde, which is a precursor to the antibiotic Trimethoprim, **3-Iodo-4,5-dimethoxybenzaldehyde** holds significant potential for the synthesis of a new generation of pharmaceuticals.[6][7][8] Its functional group arrangement is a common motif in molecules targeting various biological pathways.

The following diagram illustrates its central role as an intermediate.



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Caption: Key synthetic transformations starting from **3-Iodo-4,5-dimethoxybenzaldehyde**.

Experimental Protocol: Suzuki Cross-Coupling

To demonstrate its utility, this section provides a representative protocol for a Suzuki cross-coupling reaction, a cornerstone of modern C-C bond formation. This reaction is crucial for

synthesizing bi-aryl structures found in many pharmaceuticals. The protocol is adapted from methodologies used for similar aryl iodides.[2]

Objective: To couple **3-Iodo-4,5-dimethoxybenzaldehyde** with an arylboronic acid.

Materials:

- **3-Iodo-4,5-dimethoxybenzaldehyde** (1.0 eq)
- Arylboronic acid (1.5 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq)
- Triphenylphosphine (PPh_3 , 0.1 eq)
- Potassium carbonate (K_2CO_3 , 3.0 eq)
- 1,4-Dioxane and Water (4:1 v/v), degassed
- Standard laboratory glassware, inert gas supply (Argon or Nitrogen)

Procedure:

- Setup: In a round-bottom flask, combine **3-Iodo-4,5-dimethoxybenzaldehyde**, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add the degassed mixture of 1,4-dioxane and water to the flask via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
- Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
- Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality:

- Palladium Catalyst: $\text{Pd}(\text{OAc})_2$ is the catalytic precursor that, in situ, forms the active $\text{Pd}(0)$ species required for the catalytic cycle.
- Ligand: Triphenylphosphine stabilizes the $\text{Pd}(0)$ species and facilitates the oxidative addition and reductive elimination steps.
- Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid.
- Solvent System: The dioxane/water mixture ensures solubility for both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the $\text{Pd}(0)$ catalyst.

Safety, Handling, and Storage

3-Iodo-4,5-dimethoxybenzaldehyde is an irritant and requires careful handling.^{[3][9]}

Adherence to safety protocols is mandatory.

Hazard Class	GHS Classification	Prevention and Response
Acute Toxicity	May be harmful if swallowed, inhaled, or in contact with skin. [10]	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.[10]
Skin Irritation	H315: Causes skin irritation.[3]	P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
Eye Irritation	H319: Causes serious eye irritation.[3]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Respiratory Irritation	H335: May cause respiratory irritation.	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical splash goggles and a face shield are required.[9]
- Hand Protection: Nitrile gloves (minimum 5 mil thickness) should be worn.[9]
- Body Protection: A flame-retardant lab coat is mandatory.[9]
- Respiratory Protection: All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] The compound is noted to be air and light sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[3][10]

Spectroscopic and Analytical Data

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Spectral data for this compound is available in various databases.[1][12]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (~9.8 ppm), two aromatic protons (singlets), and two methoxy groups (singlets, ~3.9 ppm).
- ^{13}C NMR: The carbon NMR will show signals for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon bearing the iodine atom at a characteristic upfield shift), and the two methoxy carbons.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula $\text{C}_9\text{H}_9\text{IO}_3$ with high accuracy.[13]

Conclusion

3-Iodo-4,5-dimethoxybenzaldehyde is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly at the iodo and aldehyde positions, provides chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. From anticancer agents to novel antibiotics, the potential applications are vast. Proper understanding of its synthesis, handling, and reaction profiles, as detailed in this guide, is crucial for leveraging its full potential in advancing chemical and pharmaceutical research.

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